![molecular formula C24H34N2O3 B4621138 2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4621138.png)
2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Descripción general
Descripción
2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C24H34N2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.25694295 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protective Group Studies
- Oxidative Removal of Methoxybenzyl Groups: Research by Oikawa, Yoshioka, and Yonemitsu (1982) demonstrated that methoxybenzyl protecting groups, which are structurally similar to components of the compound , can be effectively removed using DDQ oxidation in neutral conditions without altering other functional groups or protecting groups (Oikawa et al., 1982).
- Photocatalytic Oxidation of Benzyl Alcohol Derivatives: Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxybenzyl alcohol, into aldehydes using a TiO2 photocatalyst. This process is relevant to understanding the reactions of similar benzyl compounds under light irradiation (Higashimoto et al., 2009).
Synthesis and Reactivity
- Synthesis of Pyridine Derivatives: Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-hydroxyethyl piperazine, indicating the relevance of piperazine derivatives in the creation of compounds with potential antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
- Oxidative Debenzylation of Methoxybenzyl Esters: Research by Yoo, Kim Hye, and Yong Kyu (1990) focused on the oxidative debenzylation of methoxybenzyl esters, showing the compatibility of this process with various functional groups, which is relevant for understanding the reactivity of similar compounds (Yoo, Kim Hye, & Yong Kyu, 1990).
Therapeutic Applications
- Analgesic Agents Studies: Shimokawa et al. (1979) explored the preparation and analgesic activity of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, highlighting the therapeutic potential of compounds with piperazinyl groups (Shimokawa et al., 1979).
Catalytic and Photocatalytic Reactions
- Catalytic Oxidation of Alcohols: Studies on the catalytic oxidation of primary alcohols, including methoxybenzyl alcohol, to their corresponding aldehydes using molecular oxygen were conducted by Esteruelas et al. (2011), providing insights into the catalytic properties of similar compounds (Esteruelas et al., 2011).
Propiedades
IUPAC Name |
2-[4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-19(2)26-13-12-25(17-22(26)11-14-27)16-21-9-10-23(24(15-21)28-3)29-18-20-7-5-4-6-8-20/h4-10,15,19,22,27H,11-14,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHPFEOOXZSVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


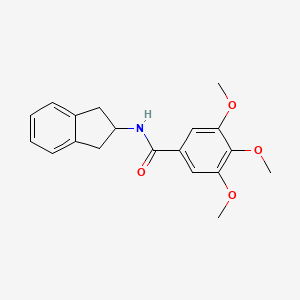
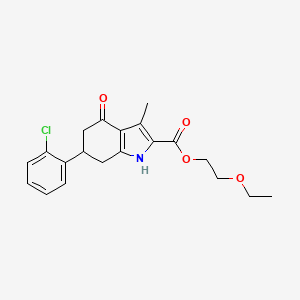
![N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
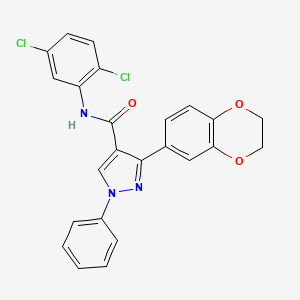
![isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4621101.png)
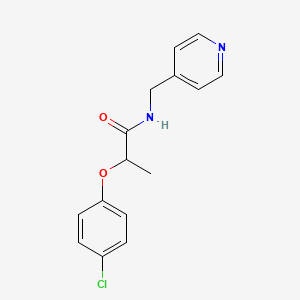
![2-chloro-4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4621111.png)
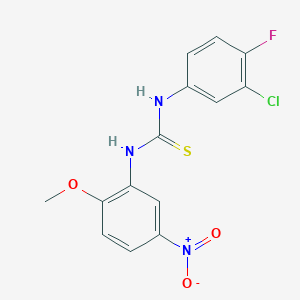

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4621133.png)
![2-methoxy-4-[(E)-2-nitroethenyl]-1-prop-2-enoxybenzene](/img/structure/B4621144.png)
![7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4621157.png)
![5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4621164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4621171.png)
